Bicyclo[1.1.1]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentan-2-one is a unique and intriguing organic compound characterized by its highly strained bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-2-one typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the 2-position. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and have been optimized for the installation of various functional groups at the bridgehead positions .
Industrial Production Methods
While specific industrial production methods for bicyclo[11The robustness of these methods, particularly the carbene insertion and radical addition techniques, makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclic core makes it reactive towards a range of reagents and conditions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted bicyclo[1.1.1]pentane compounds .
Scientific Research Applications
Bicyclo[1.1.1]pentan-2-one has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-2-one is primarily related to its ability to act as a bioisostere, replacing other functional groups in drug molecules. This replacement can enhance the three-dimensionality and saturation of the compounds, leading to improved pharmacokinetic properties such as solubility, potency, and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-2-one can be compared with other similar compounds such as cubanes and higher bicycloalkanes. These compounds share the characteristic of adding three-dimensional character and saturation to molecules, but this compound is unique in its ability to enhance solubility, potency, and metabolic stability more effectively . Other similar compounds include:
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-4(5)2-3/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMABZPWNZJNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.